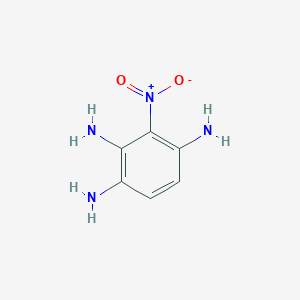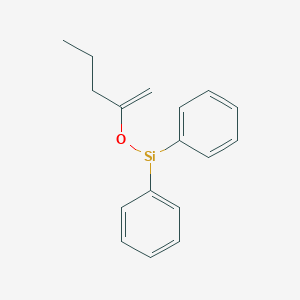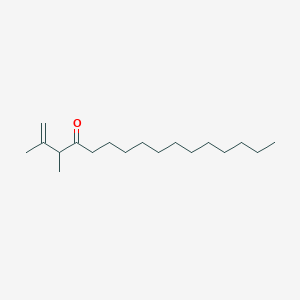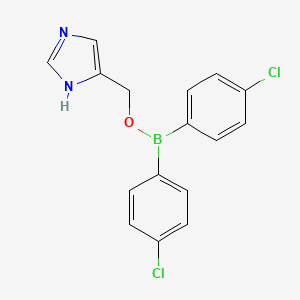
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopentene ring substituted with diethenyl groups and ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate can be achieved through several methods. One common approach involves the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl malonate, facilitating the alkylation step. The subsequent reaction with dichlorocarbene is carried out under controlled conditions to ensure the formation of the desired cyclopentene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, where nucleophiles such as amines or alcohols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Saturated cyclopentane derivatives
Substitution: Amides, esters, or ethers
科学研究应用
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bonds and ester functionalities, which can participate in various chemical reactions. The molecular targets may include enzymes, receptors, or other biomolecules, depending on the specific application and context.
相似化合物的比较
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: A similar compound with a cyclopentene ring but without the diethenyl groups.
Diethyl malonate: A simpler ester with two ethoxy groups attached to a malonate backbone.
Uniqueness
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate is unique due to the presence of both diethenyl groups and ester functionalities on the cyclopentene ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
922336-94-5 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
diethyl 3,4-bis(ethenyl)cyclopent-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C15H20O4/c1-5-11-9-15(10-12(11)6-2,13(16)18-7-3)14(17)19-8-4/h5-6H,1-2,7-10H2,3-4H3 |
InChI 键 |
LOCKPXUDRNUFIY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC(=C(C1)C=C)C=C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)




![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)


